![molecular formula C25H27N3O4 B2740758 6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886166-70-7](/img/structure/B2740758.png)
6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrole ring, which is known to be a biologically active scaffold possessing a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole and its analogs can be synthesized through various tactical approaches .科学的研究の応用
Synthetic Routes and Chemical Reactions
Compounds structurally related to 6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are often synthesized through diverse chemical reactions involving cyclic secondary amines, demonstrating the flexibility and adaptability of these compounds in synthetic chemistry. For instance, dichotomy in the ring-opening reactions of certain cyclic diones with cyclic secondary amines like pyrrolidine or hexahydroazepine has been studied, showing varied outcomes based on the reacting amines and conditions, leading to the formation of stable cyclic compounds (Šafár̆ et al., 2000). Such reactions underline the potential of these compounds in synthesizing new chemical entities with varied structures and properties.
Potential Applications in Material Science and Drug Discovery
Compounds with similar structural features have been evaluated for their properties and applications in different fields, including material science and drug discovery. For example, the synthesis and evaluation of novel aryl and heteroaryl tethered pyridines and dihydroquinolin-5-ones have been explored, highlighting their promising antitubercular agents against Mycobacterium tuberculosis, indicating potential therapeutic applications (Kantevari et al., 2011). Furthermore, novel compounds have been synthesized for potential use in pH-sensing applications due to their unique photophysical properties, demonstrating the versatility of these compounds beyond pharmaceuticals (Yan et al., 2017).
Chemical Interactions and Mechanistic Insights
The study of chemical interactions and mechanisms underlying the reactivity of compounds similar to this compound offers insights into their potential applications. For instance, the reaction mechanisms involving secondary amines like morpholine with certain precursors result in the formation of 3-amino derivatives, providing a basis for further chemical modifications and applications in synthesis (Gulevskaya et al., 1999).
作用機序
The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
特性
IUPAC Name |
6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-16-13-19-20(14-17(16)2)32-24-21(23(19)29)22(18-5-3-6-26-15-18)28(25(24)30)8-4-7-27-9-11-31-12-10-27/h3,5-6,13-15,22H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIATSNMZYQTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

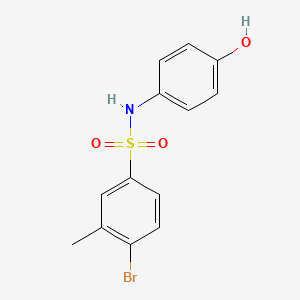
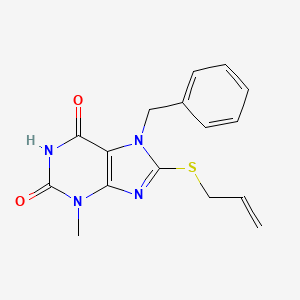

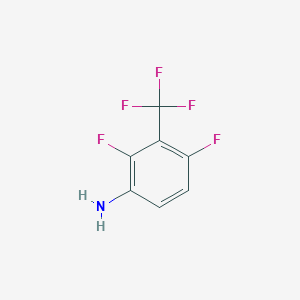
![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2740687.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B2740689.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)
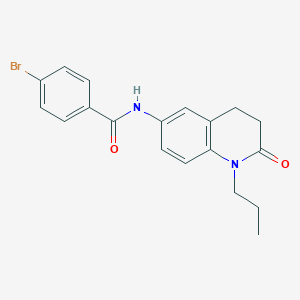
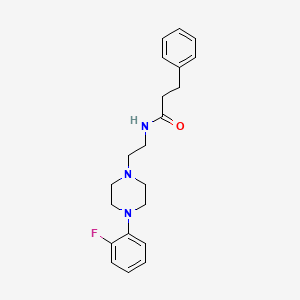
![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2740696.png)
![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)